3-[(6-Chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride is a chemical compound with the molecular formula C16H14Cl2N2O and a molecular weight of 321.209 g/mol. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a pyridine ring fused to the benzene ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride typically involves the following steps:
Formation of 6-Chloro-2-methylquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Amination Reaction: The 6-Chloro-2-methylquinoline is then reacted with an appropriate amine, such as 3-aminophenol, under specific conditions to form the desired compound.
Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(6-Chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.
Reduction: Hydroquinoline derivatives, which have applications in pharmaceuticals.
Substitution: Halogenated quinolines and their derivatives, which are used in various chemical industries.
Scientific Research Applications
3-[(6-Chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its use in drug development.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-[(6-Chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Amodiaquine: A quinoline derivative used as an antimalarial drug.
Chloroquine: Another antimalarial drug with a similar structure.
Quinoline-3-carbaldehyde: A related compound used in organic synthesis.
Uniqueness: 3-[(6-Chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact with biological targets in a way that is different from other quinoline derivatives.
Properties
IUPAC Name |
3-[(6-chloro-2-methylquinolin-4-yl)amino]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O.ClH/c1-10-7-16(19-12-3-2-4-13(20)9-12)14-8-11(17)5-6-15(14)18-10;/h2-9,20H,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRALPMUXPMKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC(=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.